2,6-dibromo-N-methylpyridin-3-amine

Catalog No.
S1670892
CAS No.
84539-50-4
M.F
C6H6Br2N2
M. Wt
265.93g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-dibromo-N-methylpyridin-3-amine

CAS Number

84539-50-4

Product Name

2,6-dibromo-N-methylpyridin-3-amine

IUPAC Name

2,6-dibromo-N-methylpyridin-3-amine

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93g/mol

InChI

InChI=1S/C6H6Br2N2/c1-9-4-2-3-5(7)10-6(4)8/h2-3,9H,1H3

InChI Key

GNZAMGYWQVVOSR-UHFFFAOYSA-N

SMILES

CNC1=C(N=C(C=C1)Br)Br

Canonical SMILES

CNC1=C(N=C(C=C1)Br)Br

2,6-Dibromo-N-methylpyridin-3-amine is a brominated derivative of N-methylpyridin-3-amine, characterized by the molecular formula C6H6Br2N2C_6H_6Br_2N_2. This compound features a pyridine ring with two bromine atoms substituted at the 2 and 6 positions, along with a methylamino group at the 3 position. The presence of bromine enhances its reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
  • Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming biaryl compounds.
  • Reduction Reactions: The bromine atoms can be reduced to hydrogen using agents like palladium on carbon in the presence of hydrogen gas.

Common reagents for these reactions include sodium methoxide, palladium catalysts, and reducing agents like palladium on carbon.

Research indicates that 2,6-dibromo-N-methylpyridin-3-amine exhibits significant biological activities. It has been investigated for potential antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve its interaction with specific molecular targets, where the bromine substituents enhance its reactivity and ability to form covalent bonds with nucleophilic sites in biomolecules.

The synthesis of 2,6-dibromo-N-methylpyridin-3-amine typically involves bromination of N-methylpyridin-3-amine. Common methods include:

  • Bromination with Bromine or N-Bromosuccinimide (NBS): This reaction is generally performed in organic solvents such as acetonitrile or dichloromethane under controlled temperatures to ensure selective bromination.
  • Industrial Production: Large-scale production often employs continuous flow reactors to optimize yield and purity. The process includes purification steps such as recrystallization or chromatography to achieve high-quality products .

The compound has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules and potential drug candidates.
  • Materials Science: Utilized in developing novel materials with specific electronic and optical properties.
  • Biological Studies: Employed in investigating enzyme inhibitors and other biologically relevant molecules.
  • Industrial

The interactions of 2,6-dibromo-N-methylpyridin-3-amine with biological targets are an area of active research. The compound's enhanced reactivity due to the bromine substituents allows it to form stable complexes with nucleophilic sites in enzymes or other biomolecules. Ongoing studies aim to elucidate the specific molecular pathways involved in its antimicrobial and anticancer effects.

Several compounds share structural similarities with 2,6-dibromo-N-methylpyridin-3-amine:

Compound NameStructure TypeUnique Features
2,4-Dibromo-N-methylpyridin-3-amineBrominated derivativeDifferent substitution pattern; may exhibit different reactivity
5-Bromo-N-methylpyridin-3-amineMonobrominated derivativeContains only one bromine atom; less reactive
2-Bromo-N-methylpyridin-3-amineMonobrominated derivativeLacks one bromine atom; less versatile
2,6-Dibromo-N-methylpyridin-5-amineDifferent substitution patternDifferent biological activity due to substitution position

Uniqueness: The unique substitution pattern of two bromine atoms at the 2 and 6 positions distinguishes 2,6-dibromo-N-methylpyridin-3-amine from its analogs. This configuration significantly influences its chemical reactivity and potential applications in organic synthesis and medicinal chemistry .

XLogP3

2.9

Dates

Modify: 2023-07-18

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